molecular formula C10H10O5 B12003282 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid CAS No. 949-14-4

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid

Cat. No.: B12003282
CAS No.: 949-14-4
M. Wt: 210.18 g/mol
InChI Key: YXQUWVVBVQJDCK-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is an organic compound that features a benzodioxole ring attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole with a suitable precursor to introduce the hydroxypropanoic acid group. One common method involves the use of a palladium-catalyzed C-N cross-coupling reaction . The reaction conditions often include the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium, and a base like cesium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid can undergo several types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst, such as aluminum chloride.

Major Products

    Oxidation: Oxidation of the hydroxy group yields a ketone or aldehyde.

    Reduction: Reduction of the carboxylic acid group produces an alcohol.

    Substitution: Substitution reactions on the benzodioxole ring can introduce various functional groups, depending on the electrophile used.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the synthesis of materials with specific properties, such as polymers and resins.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid is unique due to the combination of the benzodioxole ring and the hydroxypropanoic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler or more common analogs.

Properties

CAS No.

949-14-4

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-2-hydroxypropanoic acid

InChI

InChI=1S/C10H10O5/c11-7(10(12)13)3-6-1-2-8-9(4-6)15-5-14-8/h1-2,4,7,11H,3,5H2,(H,12,13)

InChI Key

YXQUWVVBVQJDCK-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(C(=O)O)O

Origin of Product

United States

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